"synthesis and characterization of 1-Cyclopentenylacetonitrile"
"synthesis and characterization of 1-Cyclopentenylacetonitrile"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-Cyclopentenylacetonitrile (CAS No. 22734-04-9), a valuable unsaturated nitrile intermediate in organic synthesis. We delve into the mechanistic underpinnings of the preferred synthetic route, the Horner-Wadsworth-Emmons reaction, offering a field-proven, step-by-step protocol. Furthermore, this document details the full suite of analytical techniques required for structural verification and purity assessment, including spectroscopic (FTIR, ¹H NMR, ¹³C NMR) and spectrometric (MS) methods. Safety protocols and physicochemical data are also presented to ensure safe and effective handling.
Introduction and Strategic Importance
1-Cyclopentenylacetonitrile is an organic compound featuring a cyclopentene ring substituted with an acetonitrile group.[1] Its structure, containing both a nucleophilic nitrile moiety and a reactive alkene, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The dual functionality allows for a wide range of subsequent chemical transformations, including nitrile hydrolysis or reduction and various addition reactions across the double bond. Understanding its synthesis and properties is therefore critical for researchers leveraging this intermediate.
Physically, it is a colorless to pale yellow liquid with a molecular formula of C₇H₉N and a molecular weight of 107.15 g/mol .[2]
Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Approach
While several methods exist for nitrile synthesis, such as the dehydration of amides or the substitution of alkyl halides, the most efficient and stereoselective route to α,β-unsaturated nitriles like 1-Cyclopentenylacetonitrile is the Horner-Wadsworth-Emmons (HWE) olefination.[3][4][5]
Mechanistic Rationale
The HWE reaction is a superior alternative to the traditional Wittig reaction for this transformation. The key reagent is a phosphonate carbanion, typically generated by deprotonating a phosphonate ester like diethyl (cyanomethyl)phosphonate. This carbanion is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with less reactive ketones like cyclopentanone.[6]
A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct (diethyl phosphate), which is easily removed during aqueous work-up, simplifying product purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[6] The reaction generally favors the formation of the (E)-alkene, which in this specific case is the only possible geometric isomer due to the cyclic nature of the ketone.[5][7]
The mechanism proceeds through several key steps:
-
Deprotonation: A base abstracts an acidic α-proton from diethyl (cyanomethyl)phosphonate to form a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of cyclopentanone.
-
Oxaphosphetane Intermediate: A betaine-like intermediate is formed, which rapidly cyclizes to a four-membered oxaphosphetane ring.[6]
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene (1-Cyclopentenylacetonitrile) and the diethyl phosphate salt.[6]
}
Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for HWE olefination of ketones.[5][8]
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyclopentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq.) to a three-neck flask equipped with a magnetic stirrer and a condenser. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous THF.
-
Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Add diethyl (cyanomethyl)phosphonate (1.0 eq.) dropwise via a dropping funnel over 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
Reaction: Cool the reaction mixture back to 0 °C. Add a solution of cyclopentanone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-Cyclopentenylacetonitrile as a clear liquid.
Characterization and Quality Control
Structural confirmation and purity assessment are achieved through a combination of spectroscopic and physical methods.
Physicochemical Properties
A summary of the key physical properties of 1-Cyclopentenylacetonitrile is provided below.
| Property | Value | Reference(s) |
| CAS Number | 22734-04-9 | [1] |
| Molecular Formula | C₇H₉N | [2][9] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 124 °C / 100 mmHg | |
| Density | 0.951 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.467 |
Spectroscopic Analysis
}
Figure 2: Post-synthesis workflow for purification and characterization.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying the key functional groups. The most prominent feature for 1-Cyclopentenylacetonitrile is the sharp, strong absorption band corresponding to the C≡N triple bond stretch.
-
C≡N Stretch: Expected in the range of 2220-2240 cm⁻¹. The conjugation with the C=C double bond slightly lowers the frequency compared to saturated nitriles.[10]
-
C=C Stretch: A medium intensity band is expected around 1640-1680 cm⁻¹.
-
=C-H Stretch: A peak just above 3000 cm⁻¹ (typically ~3030 cm⁻¹) indicates the vinylic C-H bond.
-
-CH₂- Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Vinylic Proton (=CH): A multiplet or broad singlet is expected in the region of 5.5-6.0 ppm.
-
Allylic Methylene Protons (-CH₂-CN): A singlet is expected around 3.1-3.3 ppm.
-
Cyclopentene Ring Protons (-CH₂-): Multiple multiplets are expected in the 1.8-2.5 ppm range.[11]
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): A characteristic peak is expected in the 115-120 δ range.[10][11]
-
Alkene Carbons (C=C): Two peaks are expected in the 120-145 δ range, with the substituted carbon being further downfield.
-
Methylene Carbon (-CH₂CN): A peak is expected around 20-25 δ.
-
Cyclopentene Ring Carbons (-CH₂-): Peaks for the remaining aliphatic carbons will appear in the 20-40 δ range.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): According to the nitrogen rule, an odd number of nitrogen atoms results in an odd nominal molecular weight (107). The molecular ion peak may be weak or absent.[12]
-
[M-1]⁺ Peak: A peak at m/z 106, resulting from the loss of an alpha-hydrogen, is often observed and can be more prominent than the molecular ion peak.[11][12]
-
Fragmentation: Further fragmentation may involve the loss of the nitrile group or cleavage of the cyclopentene ring.
Safety and Handling
1-Cyclopentenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Hazard Statements (H-codes): H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled).
-
Precautionary Statements (P-codes): P261 (Avoid breathing vapours), P280 (Wear protective gloves/clothing/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
-
Personal Protective Equipment (PPE): Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] It is a combustible liquid.
Conclusion
The Horner-Wadsworth-Emmons reaction provides a reliable and efficient pathway for the synthesis of 1-Cyclopentenylacetonitrile from cyclopentanone. The methodology offers high yields and simplified purification. Comprehensive characterization using a suite of analytical techniques—including FTIR, ¹H & ¹³C NMR, and mass spectrometry—is essential for verifying the identity and ensuring the purity of the final product. Adherence to strict safety protocols is mandatory when handling this compound and its reagents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.
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